molecular formula C6H7N5O B1215679 8-Amino-3-deazaguanine CAS No. 103438-45-5

8-Amino-3-deazaguanine

Cat. No. B1215679
CAS RN: 103438-45-5
M. Wt: 165.15 g/mol
InChI Key: TVGXIIXWKAONRN-UHFFFAOYSA-N
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Description

8-Amino-3-deazaguanine is a purine analog that has been widely studied for its biological activity . It closely resembles guanine and is competitive with it in the metabolism of living organisms . It has been shown to cause retardation of some malignant neoplasms when administered to tumors in animals . It was the first purine analogue discovered to inhibit experimental tumors in mice .


Synthesis Analysis

8-Amino-3-deazaguanine, an analogue of both 3-deazaguanine and 8-aminoguanine, was synthesized from the ammonolysis of an imidazole precursor, methyl 2-(benzoylamino)-5-(cyanomethyl)-1H-imidazole-4-carboxylate .


Molecular Structure Analysis

The molecular structure of 8-Amino-3-deazaguanine is C4H4N6O . The compound closely resembles guanine and is competitive with it in the metabolism of living organisms .


Physical And Chemical Properties Analysis

8-Amino-3-deazaguanine has a molar mass of 152.117 g·mol −1 . It appears as a white to off-white crystalline powder . It is insoluble in water .

Scientific Research Applications

Synthesis and Antitumor Activity

8-Amino-3-deazaguanine, an analogue of both 3-deazaguanine and 8-aminoguanine, has been synthesized from imidazole precursors. It shows notable properties as an antitumor agent and a purine nucleoside phosphorylase (PNP) inhibitor. Its synthesis involves the ammonolysis of methyl 2-(benzoylamino)-5-(cyanomethyl)-1H-imidazole-4-carboxylate and other intermediate steps. However, the introduction of the amino group in the 8-position of 3-deazaguanine enhances its PNP activity but diminishes its antitumor activity (Berry, Gilbertsen, & Cook, 1986).

Inhibition of Purine Nucleoside Phosphorylase

8-Amino-3-deazaguanine exhibits an inhibition constant (IC50) of 9.9 µM against isolated mammalian PNP. This indicates its potential as a PNP inhibitor, which is a key aspect in understanding its role in biochemical processes and therapeutic applications. However, it is a weak inhibitor of T and B cell growth and does not enhance 2'-deoxyguanosine toxicity in these cells (Berry, Gilbertsen, & Cook, 1986).

DNA Polymerase Inhibition and Antibacterial Activity

Certain 7-alkyl-N(2)-substituted-3-deazaguanines have been synthesized and evaluated for their antibacterial activity. These derivatives were found to be potent and selective inhibitors of DNA polymerase from Gram-positive bacteria. This finding highlights the potential of 8-amino-3-deazaguanine analogues in developing antibacterial agents (Xu et al., 2011).

Antiviral Activity

3-Deazaguanine and its derivatives, like 3-deazaguanosine and 3-deazaguanylic acid, have shown significant antiviral activity against a range of RNA and DNA viruses, including influenza and herpesviruses. This suggests that modifications of 8-amino-3-deazaguanine could yield compounds with effective antiviral properties (Allen et al., 1977).

Chemotherapy of Breast Carcinomas

Studies have shown that 3-deazaguanine, a closely related compound to 8-amino-3-deazaguanine, is active against slow- and rapid-growing solid experimental tumors, particularly models for human breast carcinomas. This suggests a potential application in chemotherapy for specific types of cancer (Khwaja, 1982).

Mechanism of Action

8-Amino-3-deazaguanine functions as an antimetabolite and is easily incorporated into ribonucleic acids . It has been shown to cause retardation of some malignant neoplasms when administered to tumors in animals .

Future Directions

Deazaguanine modifications play multifaceted roles in the molecular biology of DNA and tRNA, shaping diverse yet essential biological processes, including the nuanced fine-tuning of translation efficiency and the intricate modulation of codon-anticodon interactions . Beyond their roles in translation, deazaguanine modifications contribute to cellular stress resistance, self-nonself discrimination mechanisms, and host evasion defenses, directly modulating the adaptability of living organisms . Deazaguanine moieties extend beyond nucleic acid modifications, manifesting in the structural diversity of biologically active natural products . Their roles in fundamental cellular processes and their presence in biologically active natural products underscore their versatility and pivotal contributions to the intricate web of molecular interactions within living organisms .

properties

IUPAC Name

2,6-diamino-1,5-dihydroimidazo[4,5-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c7-3-1-2-4(5(12)10-3)11-6(8)9-2/h1H,(H3,7,10,12)(H3,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGXIIXWKAONRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)C2=C1NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10145855
Record name 8-Amino-3-deazaguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10145855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103438-45-5
Record name 8-Amino-3-deazaguanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103438455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Amino-3-deazaguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10145855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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